- Dioxirane epoxidation of alkenesOrganic Reactions (Hoboken, 2002, 61,,
Cas no 934-73-6 (1-Chloro-4-(methylsulfinyl)benzene)

934-73-6 structure
Produktname:1-Chloro-4-(methylsulfinyl)benzene
1-Chloro-4-(methylsulfinyl)benzene Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 1-Chloro-4-(methylsulfinyl)benzene
- 4-Chlorophenyl methyl sulfoxide
- Benzene,1-chloro-4-(methylsulfinyl)-
- p-Chlorophenyl methyl sulfoxide
- 4-chlorophenyl methyl sulphoxide
- methyl 4-chlorophenyl sulfoxide
- PARA-CHLOROPHENYLMETHYLSULPHOXIDE
- sulfoxide,p-chlorophenylmethyl
- 1-Chloro-4-(methylsulfinyl)benzene (ACI)
- Sulfoxide, p-chlorophenyl methyl (6CI, 7CI, 8CI)
- (±)-p-Chlorophenyl methyl sulfoxide
- 1-Chloro-4-methanesulfinylbenzene
- 1-Chloro-4-methylsulfinylbenzene
- Methyl p-chlorophenyl sulfoxide
- NSC 525727
- CCRIS 6732
- UNII-6MHM4Y0Y72
- DB-328897
- F81492
- EN300-705687
- BS-29632
- Q27896896
- DTXSID8023975
- AKOS006283704
- 4-Chlorophenyl methyl sulfoxide, (+/-)-
- SCHEMBL196857
- CS-0208117
- 934-73-6
- NSC-525727
- Sulfoxide, p-chlorophenyl methyl
- BRN 2041795
- 6MHM4Y0Y72
- Benzene, 1-chloro-4-(methylsulfinyl)-
- 4-Chlorophenylmethylsulfoxide
- (+/-)-4-chlorophenyl methyl sulfoxide
- J-523871
- NSC525727
- NS00009329
-
- MDL: MFCD00040898
- Inchi: 1S/C7H7ClOS/c1-10(9)7-4-2-6(8)3-5-7/h2-5H,1H3
- InChI-Schlüssel: UBDUBBTYCRJUHW-UHFFFAOYSA-N
- Lächelt: O=S(C)C1C=CC(Cl)=CC=1
Berechnete Eigenschaften
- Genaue Masse: 173.99100
- Monoisotopenmasse: 173.990613
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 1
- Schwere Atomanzahl: 10
- Anzahl drehbarer Bindungen: 1
- Komplexität: 130
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 1
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Oberflächenladung: 0
- Topologische Polaroberfläche: 36.3
- Tautomerzahl: nichts
Experimentelle Eigenschaften
- Dichte: 1.2645 (estimate)
- Siedepunkt: 300.5°C at 760 mmHg
- Flammpunkt: 135.5°C
- Brechungsindex: 1.621
- PSA: 36.28000
- LogP: 2.94310
1-Chloro-4-(methylsulfinyl)benzene Sicherheitsinformationen
- Code der Gefahrenkategorie: 22-34-41
- Sicherheitshinweise: 26-36/37/39-45-24/25
-
Identifizierung gefährlicher Stoffe:
- Lagerzustand:Sealed in dry,2-8°C
1-Chloro-4-(methylsulfinyl)benzene Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | OR957023-1g |
P-Chlorophenyl methyl sulfoxide |
934-73-6 | 95% | 1g |
£555.00 | 2025-02-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1278787-1g |
P-Chlorophenyl methyl sulfoxide |
934-73-6 | 98% | 1g |
¥2152.00 | 2024-04-24 | |
Enamine | EN300-705687-10.0g |
1-chloro-4-methanesulfinylbenzene |
934-73-6 | 95% | 10g |
$938.0 | 2023-06-04 | |
A2B Chem LLC | AH82312-1g |
P-Chlorophenyl methyl sulfoxide |
934-73-6 | 95% | 1g |
$186.00 | 2024-07-18 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS0549-250mg |
1-chloro-4-methanesulfinylbenzene |
934-73-6 | 95% | 250mg |
¥756.0 | 2024-04-16 | |
A2B Chem LLC | AH82312-100mg |
P-Chlorophenyl methyl sulfoxide |
934-73-6 | 95% | 100mg |
$85.00 | 2024-07-18 | |
A2B Chem LLC | AH82312-250mg |
P-Chlorophenyl methyl sulfoxide |
934-73-6 | 95% | 250mg |
$118.00 | 2024-07-18 | |
eNovation Chemicals LLC | Y1015079-5g |
P-CHLOROPHENYL METHYL SULFOXIDE |
934-73-6 | 97% | 5g |
$810 | 2024-06-06 | |
1PlusChem | 1P00GS94-100mg |
P-Chlorophenyl methyl sulfoxide |
934-73-6 | 98% | 100mg |
$61.00 | 2025-02-27 | |
A2B Chem LLC | AH82312-5g |
P-Chlorophenyl methyl sulfoxide |
934-73-6 | 95% | 5g |
$532.00 | 2024-07-18 |
1-Chloro-4-(methylsulfinyl)benzene Herstellungsverfahren
Herstellungsverfahren 1
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: 2739695-52-2 ; 4.5 h, 1 atm, rt
Referenz
- Photocatalytic Activity of Ruthenium(II) Complex with 1,10-Phenanthroline-3,8-dicarboxylic Acid in Aerobic Oxidation ReactionsRussian Journal of Organic Chemistry, 2021, 57(9), 1398-1404,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Catalysts: 2685787-09-9 Solvents: Methanol ; 10 h, 25 °C
Referenz
- Incorporating Photochromic Triphenylamine into a Zirconium-Organic Framework for Highly Effective Photocatalytic Aerobic Oxidation of SulfidesACS Applied Materials & Interfaces, 2021, 13(17), 20137-20144,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: [4-[2-[10-[2-(4-Carboxyphenyl)ethynyl]-9-anthracenyl]ethynyl]benzoato(2-)-κO,κO′… Solvents: Methanol , Chloroform ; 3 h, rt
Referenz
- Selective photooxidation of sulfides mediated by singlet oxygen using visible-light-responsive coordination polymersChemical Communications (Cambridge, 2018, 54(92), 13002-13005,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Hydrogen peroxide Catalysts: Vanadium, [[2,2′-[(2,2-dimethyl-1,3-propanediyl)bis[(nitrilo-κN)methylidyne]]bis… Solvents: Ethanol ; 10 min, 25 °C
Referenz
- Ni(II) and V(IV) Schiff base complexes derived from 2,2'-dimethylpropandiamine: the crystal structure, electrochemical properties and catalytic activities in oxidation of sulfidesJournal of Coordination Chemistry, 2017, 70(8), 1424-1437,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: 2,3-Benzodioxin-1,4-dione Solvents: Dichloromethane ; 8 h, 25 °C
Referenz
- Metal- and additive-free oxygen-atom transfer reaction: an efficient and chemoselective oxidation of sulfides to sulfoxides with cyclic diacyl peroxidesOrganic & Biomolecular Chemistry, 2017, 15(12), 2647-2654,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Catalysts: Molybdovanadophosphoric acid (H5PMo10V2O40) Solvents: Acetic acid ; 1 h, 70 °C; cooled
Referenz
- Electron Transfer-Oxygen Transfer Oxygenation of Sulfides Catalyzed by the H5PV2Mo10O40 PolyoxometalateJournal of the American Chemical Society, 2010, 132(33), 11446-11448,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: 12-Hexyl-6-hydroxy-5H-dibenzo[b,h]fluorene-5,11,13-trione Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 2 min, rt; 60 min, rt
Referenz
- KuQuinone as a Highly Stable and Reusable Organic Photocatalyst in Selective Oxidation of Thioethers to SulfoxidesJournal of Organic Chemistry, 2022, 87(21), 14016-14025,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Hydrogen peroxide Catalysts: Niobium (complexes with O2 and chitosan, sodium salts) , Chitosan Solvents: Water ; 3 h, rt
Referenz
- Organic-solvent-free oxidation of styrene, phenol and sulfides with H2O2 over eco-friendly niobium and tantalum based heterogeneous catalystsJournal of Industrial and Engineering Chemistry (Amsterdam, 2023, 121, 249-263,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Iodobenzene diacetate Catalysts: 1989691-31-7 Solvents: Methanol , Methanol-d4 , Water ; 3 h, 23 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Sodium hydroxide Solvents: Water
Referenz
- Highly efficient and chemoselective oxidation of sulfides catalyzed by iron(III) corroles with iodobenzene diacetateInorganica Chimica Acta, 2016, 451, 65-72,
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Hydrogen peroxide Catalysts: 1-Butanaminium, N,N,N-tributyl-, stereoisomer of dioxobis[μ-(peroxy-κO1:κO1,κO2)… Solvents: Acetonitrile , Water ; 120 min, 293 K
Referenz
- Highly efficient oxidation of sulfides with hydrogen peroxide catalyzed by [SeO4{WO(O2)2}2]2-Chemical Communications (Cambridge, 2009, (26), 3958-3960,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Hydrogen peroxide Catalysts: 2962812-46-8 Solvents: Methanol ; 30 min, 50 °C
Referenz
- Two 3D Two-Fold Interpenetrated Dia-Like Polyoxometalate-Based Metal-Organic Frameworks: Synthesis and Sulfide Selective Oxidation ActivityInorganic Chemistry, 2023, 62(33), 13221-13229,
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: 2-Iodyl-3-propoxypyridine Solvents: Acetonitrile ; rt
1.2 rt → reflux; 2.5 h, reflux; reflux → rt
1.3 Reagents: Sodium thiosulfate Solvents: Water ; rt
1.2 rt → reflux; 2.5 h, reflux; reflux → rt
1.3 Reagents: Sodium thiosulfate Solvents: Water ; rt
Referenz
- Preparation, X-ray Structure, and Reactivity of 2-Iodylpyridines: Recyclable Hypervalent Iodine(V) ReagentsJournal of Organic Chemistry, 2011, 76(10), 3812-3819,
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: Acetic acid ; 0 °C
1.2 Reagents: (-)-Methyl phenyl sulfoxide Solvents: Water ; overnight, rt; rt → 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; basified
1.2 Reagents: (-)-Methyl phenyl sulfoxide Solvents: Water ; overnight, rt; rt → 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; basified
Referenz
- Access to N-cyanosulfoximines by transition metal-free iminations of sulfoxidesOrganic & Biomolecular Chemistry, 2017, 15(5), 1086-1090,
Herstellungsverfahren 15
Herstellungsverfahren 16
Herstellungsverfahren 17
Reaktionsbedingungen
1.1 Reagents: Iodobenzene diacetate , Water Catalysts: Chromium(1+), [[rel-2,2′-[(1R,2R)-1,2-cyclohexanediylbis[(nitrilo-κN)methylidyne… Solvents: Methanol ; 60 min, 23 °C
Referenz
- Visible light generation of chromium(V)-oxo salen complexes and mechanistic insights into catalytic sulfide oxidationInorganica Chimica Acta, 2020, 509,,
Herstellungsverfahren 18
Reaktionsbedingungen
1.1 Reagents: Hydrogen peroxide Catalysts: Copper, [[4,4′-[(1-methyl-1,2-ethanediyl)bis[(nitrilo-κN)ethylidyne]]bis[1,3-ben… Solvents: Ethanol ; 20 min, 25 °C
Referenz
- Catalytic activity and electrochemical properties of Cu(II)-Schiff base complex encapsulated in the nanocavities of zeolite-Y for oxidation of olefins and sulfidesJournal of Coordination Chemistry, 2017, 70(15), 2736-2750,
Herstellungsverfahren 19
Reaktionsbedingungen
1.1 Reagents: Acetic anhydride , Carbamide peroxide Catalysts: Imidazole , Iron oxide (Fe3O4) , Silica , 2102606-38-0 Solvents: Ethanol ; 5 min, rt
Referenz
- Mn-Schiff base complex supported on magnetic nanoparticles: Synthesis, crystal structure, electrochemical properties and catalytic activities for oxidation of olefins and sulfidesPolyhedron, 2017, 133, 327-335,
Herstellungsverfahren 20
Reaktionsbedingungen
1.1 Reagents: Iodobenzene diacetate Catalysts: (SP-5-31)-Carbonyl[5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-21H,23H-porphinato… Solvents: Chloroform-d ; 100 h, 25 °C
Referenz
- Visible light-promoted selective oxidation of sulfides to sulfoxides catalyzed by ruthenium porphyrins with iodobenzene diacetateApplied Catalysis, 2014, 478, 275-282,
1-Chloro-4-(methylsulfinyl)benzene Raw materials
1-Chloro-4-(methylsulfinyl)benzene Preparation Products
1-Chloro-4-(methylsulfinyl)benzene Verwandte Literatur
-
Cui-Lan Chang,Xiao-Yue Qi,Jiang-Wei Zhang,Ya-Ming Qiu,Xian-Jiang Li,Xin Wang,Yu Bai,Jun-Liang Sun,Hu-Wei Liu Chem. Commun. 2015 51 3566
-
Jie Tang,Fuping Huang,Yi Wei,Hedong Bian,Wei Zhang,Hong Liang Dalton Trans. 2016 45 8061
-
Rajan Deepan Chakravarthy,Venkatachalam Ramkumar,Dillip Kumar Chand Green Chem. 2014 16 2190
-
Ke-Si Du,Jing-Mei Huang Green Chem. 2018 20 1405
-
Susanti,Asep Riswoko,Joddy Arya Laksmono,Galuh Widiyarti,Dadan Hermawan RSC Adv. 2023 13 18070
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:934-73-6)1-Chloro-4-(methylsulfinyl)benzene

Reinheit:99%/99%/99%/99%
Menge:1.0g/5.0g/10.0g/25.0g
Preis ($):174.0/568.0/966.0/1932.0